2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid
Description
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid is a synthetic organic compound featuring a piperidine core functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-hydroxyacetic acid moiety. This compound is primarily employed in research and development, particularly in pharmaceutical chemistry for constructing peptide-based drug candidates or protease inhibitors .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(21(25)26)14-9-11-23(12-10-14)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20,24H,9-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENZOPQDRUIPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138374-29-3 | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid typically involves multiple steps:
Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Hydroxyacetic Acid Addition: The protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the hydroxyacetic acid moiety. This step often requires a strong base like sodium hydride (NaH) to deprotonate the hydroxy group and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Piperidine in DMF for Fmoc deprotection.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of the free amine after Fmoc deprotection.
Scientific Research Applications
Biological Activities
The compound is primarily recognized for its potential biological activities, which include:
- Anticancer Properties : Compounds with piperidine structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : The fluorenyl group is linked to neuroprotective activities, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives exhibit effectiveness against bacterial strains, suggesting potential as an antimicrobial agent.
Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of piperidine, akin to this compound, significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the mitochondrial pathway, showcasing the compound's potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Research conducted on animal models indicated that compounds containing the fluorenylmethoxycarbonyl moiety provided substantial protection against oxidative stress-induced neuronal damage. This suggests therapeutic applications for conditions such as Alzheimer's and Parkinson's diseases.
Case Study 3: Antimicrobial Properties
A comparative analysis of various piperidine derivatives indicated that those with similar structural features exhibited noteworthy antibacterial activity against Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid largely depends on its use in specific applications:
Peptide Synthesis: The Fmoc group protects the amine group during peptide chain elongation and is removed under basic conditions to reveal the free amine for further coupling reactions.
Bioconjugation: The hydroxyacetic acid moiety can form ester or amide bonds with other molecules, enabling the attachment of the compound to various biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Piperidine Ring
Substituents and Stereochemistry
- Methyl Substitution (CID 167729465): The compound 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid (C₂₃H₂₅NO₅) contains a methyl group at the 4-position of the piperidine ring and an oxy linkage to acetic acid.
- Difluoro Substitution (HR448121): (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid (C₂₁H₁₉F₂NO₄) incorporates difluoro groups at the 4-position. Fluorination enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration relative to the hydrophilic hydroxyacetic acid group in the target compound .
- Stereochemical Variations (GF50451): (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid (C₂₂H₂₃NO₄) exhibits an R-configuration at the piperidine-2-yl position. Stereochemistry influences binding affinity to biological targets, such as enzymes or receptors, compared to the target’s 4-substituted piperidine .
Protecting Groups
- Boc Protection (CAS 204058-25-3): The tert-butoxycarbonyl (Boc) group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (C₂₈H₃₄N₂O₆) offers acid-labile protection, contrasting with the base-labile Fmoc group. This dual-protection strategy allows sequential deprotection in multi-step syntheses .
Modifications on the Acidic Moiety
Carboxylic Acid vs. Hydroxyacetic Acid
- Acetic Acid Derivatives (CAS 180181-05-9) : 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid lacks the hydroxyl group present in the target compound. This reduces hydrogen-bonding capacity and may decrease solubility in polar solvents .
- Oxazole-Carboxylic Acid (CAS 2137862-31-6): 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (C₂₄H₂₂N₂O₅) replaces the hydroxy group with an aromatic oxazole ring.
- Propanoic Acid Chain (CAS 313052-18-5): (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid (C₂₈H₃₄N₂O₆) features a longer carbon chain, which may alter pharmacokinetic properties like absorption and distribution .
Functional Group Additions
- Carbamoyl-Formic Acid (CAS 2764022-42-4) : {[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]carbamoyl}formic acid (C₂₃H₂₄N₂O₅) introduces a carbamoyl group, adding an amide bond that could enhance stability against esterases compared to the target’s ester-linked hydroxyacetic acid .
- Benzyloxy-4-oxobutanoyl (CAS 2171377-76-5): The benzyloxy group in 1-(2S)-4-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoyl-2-methylpiperidine-2-carboxylic acid increases lipophilicity, while the 4-oxobutanoyl chain may influence intramolecular hydrogen bonding .
Comparative Analysis Table
| Compound Name | Key Structural Features | Molecular Formula | Key Differences from Target Compound | Evidence ID |
|---|---|---|---|---|
| 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid | Fmoc-protected piperidin-4-yl, 2-hydroxyacetic acid | Not explicitly provided | Reference compound | [1, 12] |
| 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid | 4-methylpiperidine, oxy-acetic acid | C₂₃H₂₅NO₅ | Methyl substitution, oxy linkage | [5] |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-Boc-piperidin-4-yl)propanoic acid | Boc protection, propanoic acid chain | C₂₈H₃₄N₂O₆ | Boc group, longer carbon chain | [15] |
| (R)-2-(1-Fmoc-piperidin-2-yl)acetic acid | R-configuration, piperidin-2-yl | C₂₂H₂₃NO₄ | Stereochemistry, acetic acid without hydroxyl | [20] |
| 2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid | Oxazole ring, carboxylic acid | C₂₄H₂₂N₂O₅ | Aromatic oxazole, no hydroxyl | [22] |
Biological Activity
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid (CAS No. 2102411-73-2) is a derivative of piperidine and has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 572.65 g/mol. The structure features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, contributing to its unique biological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit tumor cell proliferation in various cancer lines, including breast and lung cancer cells. A notable study demonstrated that these compounds induced apoptosis via the mitochondrial pathway, leading to increased caspase activity .
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been shown to inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and are often overexpressed in tumors .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of antioxidant pathways .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including our compound of interest, for their antitumor activity. The results indicated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, the administration of this compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups. This suggests a potential therapeutic application in neurodegenerative diseases like Alzheimer's .
Summary of Biological Activities
Q & A
Q. What are the critical safety considerations when handling 2-(1-Fmoc-piperidin-4-yl)-2-hydroxyacetic acid in laboratory settings?
The compound exhibits acute toxicity (oral, dermal, and inhalation), skin/eye irritation, and respiratory hazards . Key precautions include:
Q. How can researchers effectively purify this compound after synthesis?
Common methods include:
- Silica gel chromatography : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) based on polarity .
- Recrystallization : Use solvents like methanol or acetonitrile to enhance crystallinity and remove impurities .
- HPLC : Employ reverse-phase C18 columns with trifluoroacetic acid (TFA) in mobile phases for high-resolution separation .
Q. What analytical techniques are recommended for structural confirmation?
- NMR spectroscopy : H and C NMR to verify piperidine ring conformation, Fmoc group integrity, and hydroxyacetic acid moiety .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected: ~367–383 g/mol depending on derivatives) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (broad peak ~3200–3500 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized during Fmoc-protection of the piperidine intermediate?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields (up to 85%) by enhancing coupling efficiency .
- Base selection : Use N-ethyl-N,N-diisopropylamine (DIPEA) over triethylamine (TEA) to minimize racemization in chiral centers .
- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C reduces side reactions like Fmoc deprotection .
Q. What strategies address conflicting toxicity data between safety reports?
Discrepancies arise due to limited ecotoxicological profiling (e.g., unknown bioaccumulation potential) . Mitigation includes:
- Conducting in vitro assays (e.g., Ames test) to assess mutagenicity.
- Performing acute toxicity studies on model organisms (e.g., Daphnia magna) for environmental risk assessment .
- Referencing structurally analogous compounds (e.g., Fmoc-alanine derivatives) with established safety profiles .
Q. How does stereochemistry at the piperidine-4-yl and hydroxyacetic acid positions influence biological activity?
- Molecular docking : Compare (R)- vs. (S)-configurations for binding affinity to targets like proteases or GPCRs .
- Circular dichroism (CD) : Correlate stereochemical purity with secondary structure interactions in peptide conjugates .
- Enzymatic assays : Test stability against carboxylesterases to determine if chirality affects metabolic degradation .
Q. What are the stability challenges under varying pH and temperature conditions?
- pH sensitivity : The Fmoc group hydrolyzes rapidly in basic conditions (pH > 9), requiring neutral buffers during biological assays .
- Thermal degradation : Decomposition occurs above 150°C, releasing toxic fumes (e.g., NO, CO). Use inert atmospheres (N) during high-temperature reactions .
- Lyophilization : For long-term storage, lyophilize at −80°C after confirming stability via TGA/DSC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
